2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C18H18ClNO It is a derivative of benzamide, characterized by the presence of a chloro group and a 1-methylcyclopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 2-(1-methylcyclopropyl)aniline.
Reaction: The 2-chlorobenzoyl chloride is reacted with 2-(1-methylcyclopropyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-amino-N-[2-(1-methylcyclopropyl)phenyl]benzamide.
Oxidation: Oxidized derivatives like 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzoic acid.
Reduction: Reduced derivatives like 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzylamine.
Scientific Research Applications
2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylbenzamide: Lacks the 1-methylcyclopropyl group, leading to different chemical and biological properties.
N-[2-(1-methylcyclopropyl)phenyl]benzamide:
Uniqueness
2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of both the chloro and 1-methylcyclopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H16ClNO/c1-17(10-11-17)13-7-3-5-9-15(13)19-16(20)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
LQYVPFSFTQMBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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